molecular formula C15H18N4O B7516844 N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide

Numéro de catalogue B7516844
Poids moléculaire: 270.33 g/mol
Clé InChI: AYOMIUQYIVFHLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide (abbreviated as CPP) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is widely expressed in various tissues and is implicated in the pathophysiology of several diseases, including chronic pain, inflammation, and cancer. CPP has been shown to selectively block the TRPV1 channel without affecting other related channels, making it a promising candidate for the development of novel therapeutic agents.

Mécanisme D'action

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide selectively binds to the TRPV1 channel and blocks its activation by various stimuli, including heat, capsaicin, and protons. This results in the inhibition of calcium influx and subsequent downstream signaling pathways, leading to the blockade of pain and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of pain and inflammation, inhibition of cancer cell growth and proliferation, and the modulation of calcium signaling pathways. Additionally, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to have a good safety profile and does not cause any significant adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide in lab experiments is its selectivity for the TRPV1 channel, which allows for specific targeting of this channel without affecting other related channels. Additionally, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has a good safety profile and does not cause significant adverse effects, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide is its relatively low potency compared to other TRPV1 antagonists, which may require higher concentrations for effective inhibition.

Orientations Futures

There are several future directions for the research and development of N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide, including the optimization of its synthesis method to improve its potency and selectivity, the development of novel formulations for targeted delivery, and the evaluation of its efficacy in clinical trials for various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide and its potential interactions with other signaling pathways.

Méthodes De Synthèse

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with cyclohexyl isocyanide and 1H-pyrazole-1-carboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Applications De Recherche Scientifique

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of research, including pain management, inflammation, and cancer. In preclinical studies, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to effectively block TRPV1-mediated pain and inflammation without causing adverse effects. Additionally, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Propriétés

IUPAC Name

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(18-12-6-2-1-3-7-12)13-8-4-9-16-14(13)19-11-5-10-17-19/h4-5,8-12H,1-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOMIUQYIVFHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.